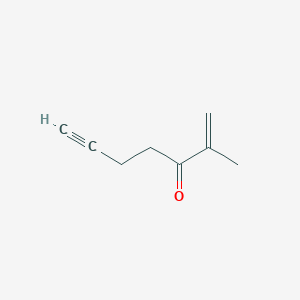

2-Methylhept-1-en-6-yn-3-one

Description

2-Methylhept-1-en-6-yn-3-one is an α,β-unsaturated ketone with a linear carbon skeleton featuring both a terminal double bond (C1–C2) and a terminal triple bond (C6–C7). The molecular formula is C₈H₁₀O, with a molecular weight of 122.16 g/mol. Its structure combines conjugated π-systems (enone and ynone motifs), which significantly influence its electronic properties and reactivity. The methyl group at C2 introduces steric effects that may modulate reaction pathways or stability.

Properties

IUPAC Name |

2-methylhept-1-en-6-yn-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-4-5-6-8(9)7(2)3/h1H,2,5-6H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMDLEOIEQQQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648240 | |

| Record name | 2-Methylhept-1-en-6-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82064-56-0 | |

| Record name | 2-Methylhept-1-en-6-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhept-1-en-6-yn-3-one can be achieved through several methods. One common approach involves the condensation of prenyl halides with acetone in the presence of an alkali hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction .

Industrial Production Methods

Industrial production of 2-Methylhept-1-en-6-yn-3-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-1-en-6-yn-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, resulting in alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Methylhept-1-en-6-yn-3-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhept-1-en-6-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methylhept-1-en-6-yn-3-one with structurally related compounds, focusing on molecular features, reactivity, and applications. Key comparisons include:

6-Methylhept-5-en-2-one

- Structure: A cyclic enone lacking the triple bond; double bond at C5–C6 and a methyl group at C5.

- Reactivity: The absence of a triple bond reduces electron-withdrawing effects, making it less electrophilic at the carbonyl carbon. It primarily undergoes conjugate additions or Diels-Alder reactions at slower rates compared to ynones .

- Applications: Used as a flavoring agent due to its fruity odor, contrasting with the synthetic utility of ynones in pharmaceuticals.

Hept-1-en-6-yn-3-one

- Structure : Lacks the methyl substituent at C2, reducing steric hindrance near the carbonyl group.

- Reactivity : The absence of the methyl group enhances accessibility for nucleophilic attack at the carbonyl. However, the triple bond still confers high electrophilicity, similar to the methylated analog.

- Stability: Linear ynones like this are prone to polymerization under acidic conditions, a trend likely exacerbated in the methylated derivative due to increased steric strain.

3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one (from )

- Structure: Cyclohexenone core with an isopropenyl substituent at C6 and a methyl group at C3.

- Reactivity: The cyclic system restricts conformational flexibility, favoring regioselective Diels-Alder reactions. The enone system is less electrophilic than linear ynones due to delocalization within the ring .

- Applications : Used in terpene synthesis, highlighting how cyclic vs. linear structures dictate utility in natural product vs. pharmaceutical contexts.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (from )

- Structure: Aromatic pyranone with benzoyl and hydroxyl substituents.

- The latter’s triple bond may instead facilitate alkyne-specific reactions (e.g., Sonogashira coupling) .

Data Tables

Table 1: Structural and Reactivity Comparison

| Compound | Molecular Formula | Key Functional Groups | Electrophilicity (Carbonyl) | Notable Reactivity |

|---|---|---|---|---|

| 2-Methylhept-1-en-6-yn-3-one | C₈H₁₀O | Enone, ynone | High | Michael addition, cycloadditions |

| 6-Methylhept-5-en-2-one | C₈H₁₂O | Enone | Moderate | Diels-Alder, nucleophilic addition |

| 3-Methylcyclohex-2-en-1-one | C₇H₁₀O | Cyclic enone | Low | Regioselective cycloadditions |

| Hept-1-en-6-yn-3-one | C₇H₈O | Enone, ynone | High | Polymerization, conjugate additions |

Key Findings and Discussion

- Electronic Effects: The triple bond in 2-methylhept-1-en-6-yn-3-one enhances carbonyl electrophilicity compared to simple enones, enabling faster conjugate additions. This contrasts with cyclic enones, where conjugation within the ring stabilizes the carbonyl .

- Steric Influence : The C2 methyl group may hinder nucleophilic attack at the carbonyl but could stabilize transition states in cycloadditions through hyperconjugation.

- Stability Challenges: Linear ynones are prone to decomposition under prolonged storage, whereas cyclic analogs (e.g., cyclohexenones) exhibit greater stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.